31-45-beta-Inhibin (human)
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Overview
Description
Tigapotide is a synthetic 15-mer peptide derived from the natural sequence of amino acids of the prostate secretory protein (PSP94), one of the three predominant proteins found in human seminal fluid . It has been investigated for its potential therapeutic applications, particularly in the treatment of late-stage hormone-refractory prostate cancer .
Preparation Methods
The preparation of Tigapotide involves the synthesis of a peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Tigapotide undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Tigapotide exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Tigapotide is unique compared to other similar compounds due to its specific sequence and mechanism of action. Similar compounds include:
Glucagon-like peptide-1 receptor analogs (GLP-1 RAs): These compounds are used in the management of type 2 diabetes and obesity.
Tigapotide’s uniqueness lies in its specific targeting of prostate cancer cells and its multifaceted mechanism of action, which includes apoptosis, anti-angiogenesis, and anti-metastasis .
Properties
Key on ui mechanism of action |
The mechanism of action and receptor for PCK3145 suggests PCK3145 to be a signal transduction inhibitor with multiple ways (apoptosis, anti-angiogenesis and anti-metastasis) to restrict disease development. |
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CAS No. |
414903-37-0 |
Molecular Formula |
C82H119N21O34S3 |
Molecular Weight |
2039.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S,3R)-1-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)/t35-,36-,37-,38-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,64+,65+,66+,67+/m1/s1 |
InChI Key |
ZRXXHPDJLAQCPC-SFJRRRFZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CSCNC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O |
sequence |
EWQTDNCETCTCYET |
Origin of Product |
United States |
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